N'-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N-(1-hydroxybutan-2-yl)ethanediamide
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Overview
Description
N'-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N-(1-hydroxybutan-2-yl)ethanediamide is a synthetic organic compound. The thieno[3,4-c]pyrazole core, substituted with a chlorophenyl group, a hydroxybutyl moiety, and an ethanediamide linkage, makes it a molecule of significant interest in various scientific domains.
Preparation Methods
Synthetic Routes and Reaction Conditions
Synthesis of the Thieno[3,4-c]pyrazole Core: : The base core of the molecule is synthesized through cyclization reactions involving sulfur and nitrogen-containing intermediates under specific conditions such as catalytic amounts of acids or bases and controlled temperature environments.
Substitution Reaction: : The 4-chlorophenyl group is introduced via electrophilic substitution reactions. The thieno[3,4-c]pyrazole reacts with 4-chlorobenzyl chloride in the presence of a strong base like sodium hydride (NaH).
Formation of the Ethanediamide Linkage: : This involves nucleophilic substitution where the pyrazole derivative reacts with a chloroacetylated ethanediamide under basic conditions.
Introduction of the Hydroxybutyl Group: : This step includes a nucleophilic addition where the chlorophenyl-thienopyrazole-ethanediamide intermediate is treated with butan-2-ol in the presence of a strong acid catalyst like sulfuric acid (H2SO4).
Industrial Production Methods
Industrially, this compound can be synthesized using similar methodologies but scaled-up processes often involve continuous flow reactors to ensure consistent product quality and enhanced safety protocols.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions at the hydroxybutyl group to form keto derivatives using reagents like Jones reagent (CrO3 in H2SO4).
Reduction: : The ethanediamide linkage can be reduced to primary amines using lithium aluminum hydride (LiAlH4).
Substitution: : Electrophilic and nucleophilic substitution reactions are common, especially at the chlorophenyl group and thienopyrazole moiety.
Common Reagents and Conditions
Oxidation: : Jones reagent, potassium permanganate (KMnO4)
Reduction: : Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: : Halides, bases such as NaOH, NaH, and acids like HCl.
Major Products Formed
Oxidized keto derivatives
Reduced amine derivatives
Substituted thienopyrazole derivatives
Scientific Research Applications
N'-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N-(1-hydroxybutan-2-yl)ethanediamide has numerous applications:
Chemistry
Used as a building block in the synthesis of more complex organic molecules.
Biology
Functions as a molecular probe in biochemical assays.
Medicine
Explored for its potential as a therapeutic agent, particularly in targeting specific biological pathways.
Industry
Utilized in the production of specialty chemicals and materials, including advanced polymers.
Mechanism of Action
The compound's mechanism of action is tied to its interaction with specific molecular targets. The chlorophenyl group enables strong binding interactions with proteins or enzymes, often inhibiting or modulating their activity. The hydroxybutyl and ethanediamide linkages facilitate interactions with biological membranes and receptors, influencing signaling pathways and physiological processes.
Comparison with Similar Compounds
When compared to other similar compounds, such as N-(2-hydroxyethyl)-4-chlorobenzamide or 2-(4-chlorophenyl)-3H-thieno[3,4-c]pyrazole, the unique structure of N'-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N-(1-hydroxybutan-2-yl)ethanediamide offers distinct chemical reactivity and biological activity. Its multi-functional groups allow for versatile interactions, making it a valuable compound in various fields.
List of Similar Compounds
N-(2-hydroxyethyl)-4-chlorobenzamide
2-(4-chlorophenyl)-3H-thieno[3,4-c]pyrazole
4-chlorophenyl-thieno[3,4-c]pyrazole derivatives
By understanding its synthesis, reactions, and applications, researchers can further explore the potential of this compound in advancing scientific knowledge and industrial innovation.
Properties
IUPAC Name |
N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N'-(1-hydroxybutan-2-yl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O3S/c1-2-11(7-23)19-16(24)17(25)20-15-13-8-26-9-14(13)21-22(15)12-5-3-10(18)4-6-12/h3-6,11,23H,2,7-9H2,1H3,(H,19,24)(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGEUFYVFNMBJLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NC(=O)C(=O)NC1=C2CSCC2=NN1C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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